molecular formula C18H17N3O4 B2735258 N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1251680-29-1

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2735258
CAS RN: 1251680-29-1
M. Wt: 339.351
InChI Key: MNSULVBVJKWZRR-UHFFFAOYSA-N
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Description

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These derivatives have shown satisfactory yields and present a promising avenue for the development of novel compounds with potential application in medicinal chemistry (Bacchi et al., 2005).

Structure-Activity Relationships in Antiallergy Agents

The study on the structure-activity relationships of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives highlighted the importance of carboxylic acid moiety at the 2 position for optimal potency. These compounds have been evaluated for their antiallergy activity, indicating the potential of such chemical structures in developing antiallergy medications (Althuis et al., 1980).

Regioselectivity of N-Ethylation Reaction

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored, demonstrating the significance of the carboxamide unit connected to carbon C-3 of the 4-oxoquinoline core. This study provides insights into the synthetic versatility and biological activities of N-alkylated-4-oxoquinoline derivatives (Batalha et al., 2019).

Antimicrobial Activity of Quinazolinone and Thiazolidinone Derivatives

Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of these compounds. Such studies contribute to the search for new antimicrobial agents in the fight against resistant bacterial and fungal strains (Desai et al., 2011).

Breast Anticancer Activity

Research aimed at producing new quinoline carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line has shown promising results. Certain derivatives demonstrated significant anticancer activity, highlighting the therapeutic potential of these compounds in breast cancer treatment (Gaber et al., 2021).

properties

IUPAC Name

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-7-3-4-14(18(21)24)17(23)19-12-5-6-13-11(10-25-2)8-16(22)20-15(13)9-12/h3-9H,10H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSULVBVJKWZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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